molecular formula C9H7Cl2F3O B13113984 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13113984
M. Wt: 259.05 g/mol
InChI Key: PRAGZTCEAXNRKR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of chloro, trifluoromethyl, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the chloroethanol to the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-1-(2,4-dichlorophenyl)ethanol
  • 4-Chloro-2-(trifluoromethyl)benzaldehyde

Uniqueness

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is unique due to the combination of chloro, trifluoromethyl, and hydroxyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

Molecular Formula

C9H7Cl2F3O

Molecular Weight

259.05 g/mol

IUPAC Name

2-chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H7Cl2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3,8,15H,4H2

InChI Key

PRAGZTCEAXNRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(CCl)O

Origin of Product

United States

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